5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
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Overview
Description
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a bromine atom, a pyridine ring, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:
Pyridine Substitution: The attachment of the pyridin-3-ylmethyl group to the pyridazinone core.
A common synthetic route involves the reaction of 2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and concentration, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridazinone core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of oxidized pyridazinone derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Scientific Research Applications
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: Application in the study of biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridazinone core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-ylmethyl)pyridazin-3(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
5-Fluoro-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one: Contains a fluorine atom, which can significantly alter its reactivity and interaction with biological targets.
Uniqueness
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.
Biological Activity
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound characterized by a bromine atom, a pyridine ring, and a pyridazinone core. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's molecular formula is C10H8BrN3O, with a molecular weight of 256.09 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological interactions through mechanisms such as halogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. The bromine atom and the pyridazinone core are crucial for binding to molecular targets, which may inhibit their activity or alter their function .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, it has been evaluated for its effects on triple-negative breast cancer models, where it demonstrated significant tumor growth inhibition .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its minimum inhibitory concentration (MIC) values have been reported in the range of 0.5–128 μg/mL against various pathogens, suggesting its potential as an antimicrobial agent .
Case Studies and Research Findings
- Anticancer Efficacy : In a study involving 4T1 mouse models of breast cancer, this compound was administered orally at a dosage of 50 mg/kg, resulting in a tumor growth inhibition (TGI) of approximately 73.6%. This effect was associated with increased infiltration of immune cells into the tumor microenvironment, indicating its role in enhancing antitumor immunity .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on ecto-5-nucleotidase (CD73), an enzyme overexpressed in many cancers that contributes to immunosuppression. It showed remarkable inhibitory activity in both biochemical assays and cellular models, highlighting its potential as a therapeutic agent in cancer immunotherapy .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Contains bromine; pyridine ring | Anticancer, antimicrobial |
2-(Pyridin-3-ylmethyl)pyridazin-3(2H)-one | Lacks bromine | Reduced reactivity |
5-Chloro-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | Contains chlorine | Different chemical properties |
5-Fluoro-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | Contains fluorine | Altered reactivity and binding |
Properties
IUPAC Name |
5-bromo-2-(pyridin-3-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-4-10(15)14(13-6-9)7-8-2-1-3-12-5-8/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVQCFJDSZGUGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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